5-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid

説明

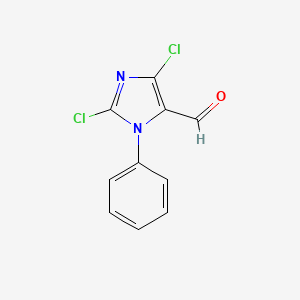

5-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular weight of 210.23 . It is a derivative of benzothiophene, which is a heterocyclic compound that contains a five-membered ring made up of one sulfur atom .

Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid, often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 5-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid can be represented by the InChI code: 1S/C10H7FO2S/c1-5-7-4-6 (11)2-3-8 (7)14-9 (5)10 (12)13/h2-4H,1H3, (H,12,13) .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid include a molecular weight of 210.23 . Additional properties such as melting point, boiling point, and solubility are not available in the retrieved data.科学的研究の応用

Synthesis of Fluoronaphthoic Acids

The synthesis of fluorinated naphthoic acids, structurally similar to 5-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid, has been explored. These compounds, including 5-fluoro derivative 1 obtained from 5-bromo compounds via electrophilic fluorination, are important for creating biologically active compounds. The methods described offer a new route for preparing mono- and difluorinated naphthoic acids, which are critical for pharmaceutical developments (Tagat et al., 2002).

Benzothiazole-Based AIEgen for pH Sensing

A benzothiazole-based aggregation-induced emission luminogen (AIEgen) has been developed for the highly sensitive detection of physiological pH changes. This compound demonstrates reversible acid/base-switched emission transitions, making it suitable for detecting pH fluctuations in biosamples and neutral water samples (Li et al., 2018).

Anticancer Properties

Substituted benzothiazole carboxylic acids and their derivatives have shown significant potential as anticancer agents. For instance, specific derivatives have demonstrated potent antiproliferative effects against breast cancer cell lines, indicating their usefulness as leads for developing more effective cancer therapeutics (Karthikeyan et al., 2017).

Drug Resistance Mechanisms

The multidrug resistance protein 5 (ABCC5) has been found to confer resistance to 5-fluorouracil (a chemotherapeutic agent) by transporting its monophosphorylated metabolites. This insight is critical for understanding resistance mechanisms and could guide the development of strategies to overcome drug resistance in cancer therapy (Pratt et al., 2005).

Mechanisms of Antitumor Activity

Fluorinated benzothiazoles, similar in structure to 5-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid, have been studied for their antitumor activities. These studies reveal the mechanisms underlying their selective and potent antitumor properties, including the crucial role of cytochrome P450 1A1 in their bioactivation and the potential for therapeutic applications (Hutchinson et al., 2001).

特性

IUPAC Name |

5-fluoro-3-methyl-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2S/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCCCHHWBCGPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine](/img/structure/B1521506.png)

![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B1521507.png)

![N-[3-(2-Aminophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1521511.png)

![(6-Bromofuro[3,2-b]pyridin-2-yl)methanol](/img/structure/B1521512.png)